2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c15-12-7-10(11-5-2-6-21-11)18-19(12)14-16-9-4-1-3-8(9)13(20)17-14/h2,5-7H,1,3-4,15H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYRVWDCXBVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a derivative of pyrazole and pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 271.27 g/mol. The structure features a furan ring, a pyrazole moiety, and a cyclopentapyrimidinone core, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Furan-Pyrazole Intermediate : Reaction of furan-2-carbaldehyde with hydrazine leads to the formation of the furan-pyrazole intermediate.
- Coupling with Pyrimidinone : The intermediate is then reacted with a pyrimidinone derivative under controlled conditions to yield the final product.
Anticancer Activity
Research indicates that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. For example, compounds structurally similar to the target compound have shown promising results in inhibiting various cancer cell lines. A study demonstrated that certain pyrazolo-pyrimidines acted as effective inhibitors of cancer cell proliferation through apoptosis induction mechanisms .
Anti-inflammatory Properties
Compounds containing the pyrazole and furan rings have been reported to possess anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated for their ability to combat bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The binding affinity and selectivity towards these targets can lead to modulation of their activity, resulting in therapeutic effects.
Case Studies
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Antimicrobial Activity : Research indicates that compounds with similar structures to this one demonstrate significant antimicrobial properties, suggesting potential applications in treating bacterial infections .
- Antitumor Effects : Preliminary studies have shown that derivatives of pyrazole and pyrimidine can inhibit tumor cell growth, indicating that this compound may also possess anticancer properties .
- Anti-inflammatory Properties : The presence of furan and pyrazole moieties is associated with anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that compounds containing pyrazole can exhibit neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can be achieved through various chemical reactions involving furan derivatives and pyrazole precursors. The synthesis process often involves the use of transition metals as catalysts to enhance yield and selectivity .
Table 1: Synthetic Pathways
| Reaction Type | Reactants | Products |
|---|---|---|
| Cyclization | Furan derivative + Pyrazole | 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl) |
| Alkylation | Alkyl halide + Base | Alkylated derivatives |
| Coupling | Aryl halide + Nucleophilic pyrazole | Aryl-substituted derivatives |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antitumor Activity : A recent study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed promising results in inhibiting the proliferation of cancer cells in vitro, particularly against breast cancer cell lines .
- Research on Antimicrobial Properties : Another investigation focused on the antimicrobial activity of related compounds found significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
- Neuroprotective Studies : Research exploring the neuroprotective effects indicated that compounds with similar structures could mitigate oxidative stress in neuronal cells, providing a basis for potential treatments for Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds are selected for comparison due to shared cyclopenta[d]pyrimidinone cores and substituent variations:
Target Compound: 2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Analogue 1: 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS: 1710195-23-5)
Analogue 2: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
Analogue 3: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
Structural and Physicochemical Properties
| Property | Target Compound | Analogue 1 | Analogue 2 | Analogue 3 |
|---|---|---|---|---|
| Core Structure | Cyclopenta[d]pyrimidinone | Cyclopenta[d]pyrimidinone | Pyran | Thiophene-methanone |
| Substituents | Furan-pyrazole | Piperidine-methyl | Pyrazole-phenyl-dicarbonitrile | Pyrazole-thiophene-cyanide |
| Molecular Weight (g/mol) | ~284 (estimated) | 248.32 | ~339 (estimated) | ~292 (estimated) |
| H-Bond Donors | 1 (NH₂) | 1 (NH₂) | 2 (NH₂) | 2 (NH₂) |
| H-Bond Acceptors | 3 (O, N, N) | 1 (C=O) | 4 (CN, O, N) | 4 (CN, O, N) |
| Rotatable Bonds | ~3 | ~2 | ~4 | ~3 |
| Polar Surface Area (Ų) | ~90 (estimated) | ~60 (estimated) | ~120 (estimated) | ~110 (estimated) |
Bioavailability Predictions
- Target Compound: With 1 H-bond donor and 3 acceptors, a polar surface area (PSA) of ~90 Ų, and ~3 rotatable bonds, it aligns with Veber’s rules for oral bioavailability (PSA ≤ 140 Ų, rotatable bonds ≤ 10) .
- Analogue 1: Lower PSA (~60 Ų) and fewer rotatable bonds (~2) suggest superior bioavailability compared to the target compound.
- Analogue 2 & 3: Higher PSA (~120–110 Ų) and additional H-bond acceptors (e.g., cyano groups) may reduce oral absorption despite moderate rotatable bonds .
Electronic and Functional Differences
- Furan vs. Piperidine: The target compound’s furan introduces oxygen-based electronegativity, favoring interactions with polar enzyme pockets.
- Thiophene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
